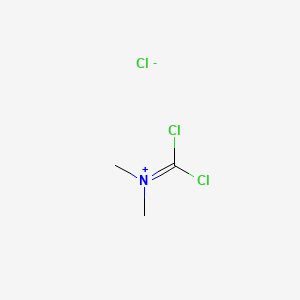

(Dichloromethylene)dimethylammonium chloride

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

(Dichloromethylene)dimethylammonium chloride, also known as Phosgeniminium chloride, is a compound that primarily targets organic synthesis . It is widely used in organic synthesis, especially as an introducing reagent for allyl protective groups .

Mode of Action

The mode of action of this compound involves nucleophilic substitution reactions with amine compounds . This interaction results in the transformation of amines into allyl amines .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of allyl ethers and esters, as well as the construction of carbon-nitrogen bonds . The downstream effects of these pathways include the production of various organic compounds.

Pharmacokinetics

It is known that the compound is slightly soluble in chloroform , which may impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the formation of allyl amines and the synthesis of various organic compounds . These effects are a direct result of the compound’s interaction with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is moisture sensitive , meaning that its stability and efficacy can be affected by the presence of water. Additionally, the compound is known to react violently with water, producing toxic gas . Therefore, it should be handled and stored in a dry environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Dichloromethylene)dimethylammonium chloride can be synthesized through the reaction of dimethylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

(CH₃)₂NH+COCl₂→(CH₃)₂N=CCl₂+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent safety protocols due to the hazardous nature of phosgene. The compound is usually produced in specialized facilities equipped to handle toxic gases and corrosive materials .

Analyse Chemischer Reaktionen

Types of Reactions: (Dichloromethylene)dimethylammonium chloride primarily undergoes substitution reactions. It is known for introducing amide chloride groups into activated substrates, making it a valuable reagent in organic synthesis .

Common Reagents and Conditions:

Reagents: Common reagents used with this compound include dimethylamine and phosgene.

Conditions: Reactions typically occur under anhydrous conditions to prevent hydrolysis and ensure the stability of the compound.

Major Products: The major products formed from reactions involving this compound are amide chlorides, which are crucial intermediates in the synthesis of various organic compounds .

Wissenschaftliche Forschungsanwendungen

(Dichloromethylene)dimethylammonium chloride has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of amide chlorides.

Biology: The compound is utilized in the modification of biomolecules for research purposes.

Medicine: It plays a role in the synthesis of pharmaceutical intermediates.

Industry: this compound is employed in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Didecyldimethylammonium chloride: A quaternary ammonium compound used as an antiseptic and disinfectant.

Dimethyldioctadecylammonium chloride: A longer-chain analogue used in similar applications.

Uniqueness: (Dichloromethylene)dimethylammonium chloride is unique due to its specific reactivity in forming amide chlorides, which distinguishes it from other quaternary ammonium compounds that are primarily used for their antimicrobial properties .

Biologische Aktivität

(Dichloromethylene)dimethylammonium chloride, commonly referred to as DDAC, is a quaternary ammonium compound with significant biological activity. Its applications span various fields, particularly in agriculture and material science. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClN

- Molecular Weight : 162.44 g/mol

- CAS Number : 33842-02-3

- Appearance : Light yellow crystalline solid

- Sensitivity : Moisture sensitive

Mechanisms of Biological Activity

DDAC exhibits notable antimicrobial properties , functioning primarily as a biocide and herbicide. Its mechanism involves disrupting microbial cell membranes, which leads to cell lysis and death. This property makes it effective against a range of pathogens, including bacteria and fungi.

Antimicrobial Efficacy

Research indicates that DDAC can inhibit the growth of various bacterial strains and fungi, making it valuable in agricultural applications for crop protection. The compound has been shown to enhance the efficacy of certain antibiotics when used in combination, suggesting potential for integrated pest management strategies .

Toxicity Profile

Despite its beneficial uses, DDAC is classified as a corrosive and toxic compound . It can cause severe skin burns and eye damage upon contact, as well as respiratory irritation if inhaled. Therefore, safety measures are crucial when handling this compound in both laboratory and field settings .

Comparative Analysis with Similar Compounds

The following table compares DDAC with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethylbenzylammonium chloride | CHClN | Commonly used disinfectant; broader spectrum antimicrobial activity |

| Benzalkonium chloride | CHClN | Widely used cationic surfactant with strong antimicrobial properties |

| Tetradecyltrimethylammonium bromide | CHBrN | Emulsifier in pharmaceuticals; longer carbon chain enhances hydrophobicity |

Uniqueness : DDAC's specific chlorinated structure contributes to its targeted biological activity against certain pathogens while being moisture sensitive, which is particularly valuable in agricultural applications where moisture control is crucial.

Case Studies and Research Findings

-

Antimicrobial Activity Against Pathogens :

A study demonstrated that DDAC effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a disinfectant in agricultural settings. -

Synergistic Effects with Antibiotics :

Research indicated that when combined with certain antibiotics, DDAC enhanced their antimicrobial activity against resistant bacterial strains, suggesting its role in combating antibiotic resistance in agricultural practices . -

Toxicological Assessment :

A comprehensive toxicity study evaluated the effects of DDAC on non-target organisms, revealing significant impacts on aquatic life at certain concentrations. This underscores the need for careful application in agricultural contexts to mitigate environmental risks .

Eigenschaften

IUPAC Name |

dichloromethylidene(dimethyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2N/c1-6(2)3(4)5/h1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILYSFGDCDXQIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.99 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33842-02-3 | |

| Record name | (Dichloromethylene)dimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033842023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (DICHLOROMETHYLENE)DIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCD42T0Q0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.